molecular formula C13H12F2N2O2 B2475416 3,4-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide CAS No. 1903526-38-4

3,4-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide

Cat. No. B2475416
CAS RN: 1903526-38-4
M. Wt: 266.248
InChI Key: VUYBPHGEPHJVPD-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of heterocycles due to its wide spectrum of biological activities and therapeutic potential . Isoxazoles have been found to possess various types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .


Synthesis Analysis

Isoxazoles can be synthesized through several methods. Two main ones are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Scientific Research Applications

Chemical Synthesis and Radiochemical Applications

One notable area of application involves the synthesis of fluorinated benzamide analogs for use in Positron Emission Tomography (PET) imaging of sigma-2 receptor status in solid tumors, highlighting the potential of fluorine-18 labeled compounds in cancer diagnosis and treatment monitoring. The synthesis process often involves multiple steps to achieve compounds with the desired properties for imaging, such as specific activity and radiochemical purity (Tu et al., 2007).

Pharmacological Research

Another significant application is in pharmacological research, where derivatives of difluorobenzamide, including those with a pyridyl group, have been explored for their potential as drug candidates. For instance, N-pyridyl benzamide derivatives have been identified as potassium channel openers, showing activity in models of epilepsy and pain, although challenges in toxicities have been observed, leading to the search for alternative compounds with better safety profiles (Amato et al., 2011).

Antiplasmodial Activity

Research into the antiplasmodial activity of acyl derivatives of aminofurazanes, which share structural motifs with difluorobenzamides, has shown promising activity against Plasmodium falciparum, the parasite responsible for malaria. This underscores the potential of such compounds in the development of new antimalarial therapies (Hermann et al., 2021).

Material Science and Chemical Engineering

In material science, difluorobenzamide derivatives have been used to study intermolecular interactions and crystalline properties, contributing to the understanding of molecular assembly and the design of new materials with desired physical properties. For example, studies on difluoro-N-(3-pyridyl)benzamide isomers have explored their crystal structures and hydrogen bonding patterns, which can inform the design of molecular materials with specific functions (McMahon et al., 2009).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name

3,4-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c14-11-4-3-10(6-12(11)15)13(18)16-5-1-2-9-7-17-19-8-9/h3-4,6-8H,1-2,5H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYBPHGEPHJVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCCC2=CON=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide

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